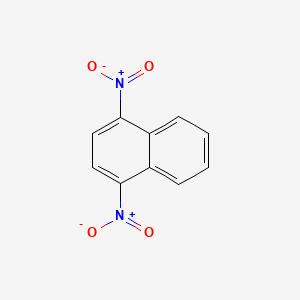

1,4-Dinitronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-dinitronaphthalene is a dinitronaphthalene.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate for Organic Compounds

1,4-Dinitronaphthalene serves as a crucial intermediate in the production of nitrogen-containing aromatic compounds. Its derivatives are synthesized through nitration processes that yield valuable products for pharmaceuticals and agrochemicals. For instance, the selective preparation of 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide as a nitrating agent has been demonstrated to achieve high selectivity (up to 87.6%) using eco-friendly catalysts like HY zeolite . This method not only enhances yield but also minimizes environmental impact.

Synthesis of Tetramines

Research indicates that 1,4-DNN can be utilized to synthesize various tetramines through regioselective nitration. These tetramines are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . The regioselectivity observed in these reactions provides insights into the mechanisms of nitration and expands the utility of 1,4-DNN in synthetic pathways.

Dye Production

Dyes Derived from this compound

1,4-DNN is involved in the synthesis of dyes, particularly those derived from naphthoquinone. Studies have shown that dinitronaphthalene derivatives can be transformed into various colored compounds through chemical reactions involving reduction and coupling processes . The ability to produce vibrant dyes makes 1,4-DNN an important compound in the textile and printing industries.

Explosive Applications

Explosive Properties

The compound has also been studied for its explosive properties. As part of the nitroaromatic family, 1,4-DNN exhibits characteristics that can be harnessed in explosive formulations. Its stability and energy content make it a candidate for further research into safer handling and potential applications in military or industrial explosives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for nitrogen-containing organic compounds | High selectivity achieved using eco-friendly catalysts |

| Dye Production | Synthesis of dyes from dinitronaphthalene derivatives | Valuable for textile and printing industries |

| Explosive Applications | Potential use in explosive formulations | Exhibits explosive characteristics; requires further study |

Case Studies

- Selective Nitration Process : A study demonstrated a highly selective method for producing 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide over HY zeolite. The process was characterized by several analytical techniques confirming its efficiency and eco-friendliness .

- Tetramine Synthesis : Research on synthesizing salts of tetramines from dinitronaphthalene highlights the compound's versatility in creating complex organic structures while clarifying previous controversies regarding regioselectivity during nitration reactions .

Análisis De Reacciones Químicas

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | HY zeolite |

| Nitrating Agent | NO₂ |

| Temperature | 25–60°C |

| Selectivity (1,4-DNN) | ~25–30% of total dinitronaphthalenes |

Competing isomers (1,5- and 1,8-Dinitronaphthalene) form due to steric and electronic factors in the naphthalene ring .

Reaction with Amines

1,4-Dinitronaphthalene undergoes nucleophilic substitution with secondary amines (e.g., piperidine) in dimethyl sulfoxide (DMSO). The reaction follows a third-order kinetic pathway , with two piperidine molecules acting as catalysts :

Rate=k[1 4 DNN][Piperidine]2

Experimental Observations:

-

Regioselectivity : Piperidine substitutes at the ipso carbon (C1) of the naphthalene ring .

-

Electron-Withdrawing Effects : Nitro groups at C1 and C4 activate the ring for substitution but reduce reactivity compared to 2,4-Dinitronaphthalene derivatives .

σ-Complex Formation

Reactions with amines proceed via zwitterionic σ-adduct intermediates, as confirmed by NMR and computational studies :

-

Stage I : Rapid formation of a σ-adduct.

-

Stage II : Slow expulsion of the leaving group (e.g., aryloxy) via a transition state stabilized by piperidine .

Base-Catalyzed Pathways

The substitution mechanism involves specific base–general acid (SB-GA) catalysis , where:

-

The first piperidine deprotonates the σ-adduct.

Activation Parameters (Piperidine System) :

| Parameter | Value |

|---|---|

| ΔH‡ (Stage II) | 45.2 kJ/mol |

| ΔS‡ (Stage II) | -120 J/(mol·K) |

Decomposition and Reactivity Hazards

This compound exhibits thermal instability and incompatibility with strong oxidizers:

Comparative Reactivity of Dinitronaphthalene Isomers

| Property | 1,4-DNN | 1,5-DNN | 1,8-DNN |

|---|---|---|---|

| Melting Point (°C) | - | 214 | - |

| Nitration Selectivity | 25–30% | 40–45% | <10% |

| Substitution Reactivity | Moderate | Low | Low |

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

Propiedades

Número CAS |

6921-26-2 |

|---|---|

Fórmula molecular |

C10H6N2O4 |

Peso molecular |

218.17 g/mol |

Nombre IUPAC |

1,4-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |

Clave InChI |

GQBQDMFMXMUHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

6921-26-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.